

# 3-Bromo-2-methylbenzene-1-sulfonyl chloride

## structural formula and nomenclature

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

**Compound Name:** 3-Bromo-2-methylbenzene-1-sulfonyl chloride

**Cat. No.:** B1522062

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An In-Depth Technical Guide to **3-Bromo-2-methylbenzene-1-sulfonyl chloride**: Synthesis, Reactivity, and Applications

## Introduction: A Versatile Reagent in Modern Synthesis

**3-Bromo-2-methylbenzene-1-sulfonyl chloride** is a highly functionalized aromatic compound that serves as a critical building block in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern—featuring a reactive sulfonyl chloride, a sterically influential ortho-methyl group, and an electronically modifying meta-bromo group—provides a powerful tool for synthetic chemists. This guide offers a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols. The specific arrangement of its functional groups allows for precise modifications in the synthesis of complex molecules, influencing reactivity and the biological activity of its derivatives.[\[1\]](#)[\[2\]](#)

## Nomenclature and Structural Formula

Correctly identifying a chemical entity is the foundation of safe and effective research. The nomenclature and structural identifiers for this compound are standardized as follows:

- IUPAC Name: 3-bromo-2-methylbenzenesulfonyl chloride[\[1\]](#)

- CAS Number: 886501-61-7[\[1\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>BrClO<sub>2</sub>S[\[1\]](#)[\[3\]](#)
- Synonyms: 3-Bromo-2-methyl-benzenesulfonyl chloride, 3-Bromo-2-methylbenzene-1-sulfonyl chloride[\[3\]](#)[\[4\]](#)

The structural formula reveals the precise spatial relationship of the functional groups on the benzene ring, which is fundamental to its chemical behavior.

**Figure 1:** Structural Formula of **3-Bromo-2-methylbenzene-1-sulfonyl chloride**.

## Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for experimental design, handling, and storage. The key properties are summarized below.

Property	Value	Source(s)
Molecular Weight	269.54 g/mol	<a href="#">[1]</a>
Appearance	Off-white to light yellow solid	<a href="#">[3]</a>
Melting Point	65-68 °C	<a href="#">[3]</a>
Boiling Point	330.1 °C (at 760 mmHg)	<a href="#">[1]</a>
Density	~1.7 g/cm <sup>3</sup>	<a href="#">[1]</a>
Canonical SMILES	CC1=C(C=CC=C1Br)S(=O)(=O)Cl	<a href="#">[1]</a>
InChI Key	LJQINJOCKBNGAJ-UHFFFAOYSA-N	<a href="#">[1]</a>

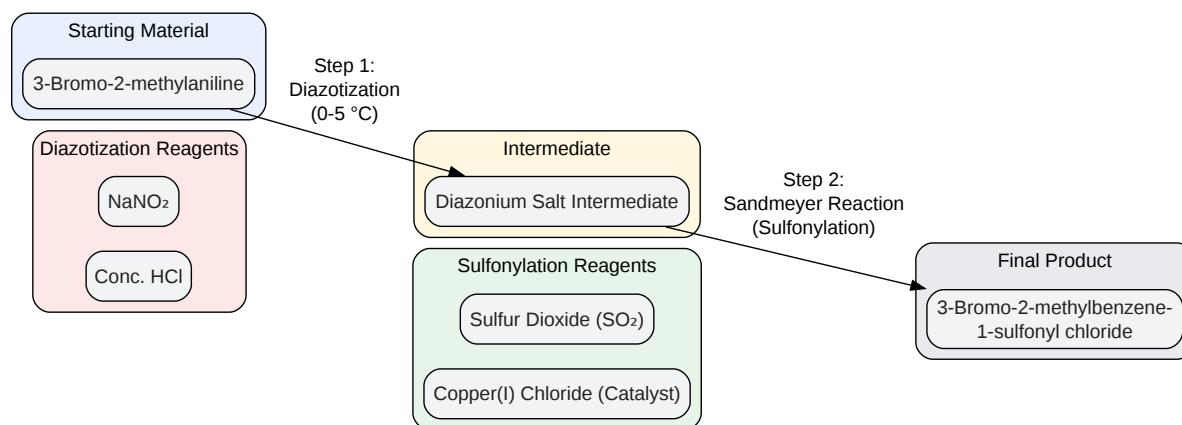
## Synthesis and Mechanistic Insights

While several synthetic routes exist, a common and reliable method for preparing substituted aryl sulfonyl chlorides is via the Sandmeyer-type reaction, starting from the corresponding aniline. This process involves diazotization followed by sulfonyl chlorination.

## Synthetic Workflow: From Aniline to Sulfonyl Chloride

The transformation from 3-bromo-2-methylaniline to the target compound proceeds in two main stages:

- **Diazotization:** The primary amine is converted into a diazonium salt using nitrous acid (generated *in situ* from sodium nitrite and a strong acid). This creates an excellent leaving group (N<sub>2</sub>).
- **Sulfonylation:** The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the introduction of the sulfonyl chloride group onto the aromatic ring.



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**Figure 2:** Synthetic workflow for **3-Bromo-2-methylbenzene-1-sulfonyl chloride**.

## Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure and must be performed by trained personnel with appropriate safety measures in a chemical fume hood.

#### Materials:

- 3-Bromo-2-methylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Sulfur Dioxide ( $\text{SO}_2$ ) gas or a solution in acetic acid
- Copper(I) Chloride ( $\text{CuCl}$ )
- Ice
- Water (deionized)
- Toluene or Dichloromethane (for extraction)
- Magnesium Sulfate ( $\text{MgSO}_4$ , anhydrous)

#### Procedure:

- **Diazotization:** a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-bromo-2-methylaniline in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear yellow solution.<sup>[5]</sup> c. Stir the mixture for an additional 30 minutes at this temperature.
- **Sulfonylation:** a. In a separate, larger beaker, prepare a suspension of copper(I) chloride in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas while cooling in an ice bath. b. Slowly add the cold diazonium salt solution from Step 1 to the  $\text{SO}_2/\text{CuCl}$  suspension over 20-30 minutes.<sup>[5]</sup> Vigorous nitrogen evolution will occur. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

- Work-up and Purification: a. Pour the reaction mixture into ice-water. b. Extract the product into an organic solvent like toluene or dichloromethane. c. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. e. The product can be further purified by recrystallization or flash chromatography if necessary.

## Chemical Reactivity and Mechanistic Pathways

The reactivity of **3-bromo-2-methylbenzene-1-sulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO<sub>2</sub>Cl). This group readily undergoes nucleophilic substitution.[1]

## Nucleophilic Substitution: Synthesis of Sulfonamides

The most common application of this reagent is in the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for creating compounds with a wide range of biological activities.[1][2]

**Figure 3:** General mechanism for sulfonamide formation.

## The "Positive Ortho Effect"

A key insight into the reactivity of this specific molecule is the influence of the ortho-methyl group. While steric hindrance from ortho-substituents typically slows down reactions, ortho-alkyl groups on arenesulfonyl chlorides can sometimes cause a rate enhancement.[1] This "positive ortho effect" is attributed to conformational restrictions that pre-organize the molecule into a more reactive geometry, facilitating the nucleophilic attack at the sulfur center.[1] This is a critical consideration for researchers when planning reaction kinetics and conditions.

## Applications in Research and Drug Development

**3-Bromo-2-methylbenzene-1-sulfonyl chloride** is not an end-product but a valuable intermediate. Its utility stems from its ability to introduce the 3-bromo-2-methylphenylsulfonyl moiety into a target molecule.

- Pharmaceutical Synthesis: The sulfonamide group (formed from the sulfonyl chloride) is a well-known pharmacophore present in many antibacterial drugs, diuretics, and

anticonvulsants. The specific bromo and methyl substituents on the aromatic ring allow medicinal chemists to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity to a biological target.[1][2]

- Agrochemical Development: Similar to pharmaceuticals, the structural motifs derived from this reagent are used to develop new herbicides and pesticides.[1] The sulfonylurea class of herbicides is a prominent example where sulfonyl chloride intermediates are essential.
- Organic Synthesis: It serves as a precursor for more complex structures through reactions like nucleophilic substitution and coupling reactions, making it a versatile tool in synthetic organic chemistry.[1]

## Safety, Handling, and Storage

This compound is hazardous and requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[4][6]

Hazard Information	Details
GHS Pictogram	
Signal Word	Danger
Hazard Statement	H314: Causes severe skin burns and eye damage

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Eyewash stations and safety showers must be readily accessible. [7]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[8]
  - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[6][8]

- Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[7]

## Storage and Incompatibilities

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[3][4]
- Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and water, as it is moisture-sensitive and can hydrolyze to release corrosive acid.[7]

## First Aid Measures

- If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[6][8]
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Get immediate medical attention.[6][8]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get immediate medical help.[6][8]
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[6][8]

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- To cite this document: BenchChem. [3-Bromo-2-methylbenzene-1-sulfonyl chloride structural formula and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522062#3-bromo-2-methylbenzene-1-sulfonyl-chloride-structural-formula-and-nomenclature]

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